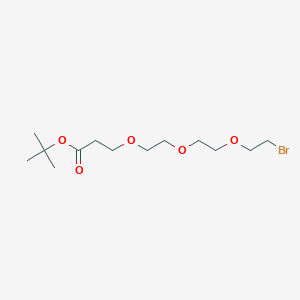

Bromo-PEG3-t-butyl ester

Vue d'ensemble

Description

Bromo-PEG3-t-butyl ester: is a polyethylene glycol (PEG) derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Applications De Recherche Scientifique

Chemistry: Bromo-PEG3-t-butyl ester is used as a linker in the synthesis of complex molecules. Its ability to undergo nucleophilic substitution makes it valuable in the preparation of PEGylated compounds .

Biology: In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is often employed in the synthesis of bioconjugates and drug delivery systems .

Medicine: In medicinal chemistry, this compound is used to create PEGylated drugs, which have improved pharmacokinetic properties. PEGylation can increase the half-life of drugs and reduce immunogenicity .

Industry: Industrially, this compound is used in the formulation of various products, including cosmetics and pharmaceuticals. Its ability to enhance solubility and stability makes it a valuable additive .

Mécanisme D'action

Target of Action

Bromo-PEG3-t-butyl ester is a PEG derivative that contains a bromide group and a t-butyl protected carboxyl group It’s known that the bromide (br) group is a very good leaving group for nucleophilic substitution reactions .

Mode of Action

The bromide group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions . This means that the bromide can be replaced by a nucleophile, a species that donates an electron pair to form a chemical bond. This property allows this compound to interact with various biological targets.

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially influence its bioavailability and distribution.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the pH of the environment could influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Bromo-PEG3-t-butyl ester plays a significant role in biochemical reactions, particularly in the modification of biomolecules. The bromide group in this compound is highly reactive and can be substituted by nucleophiles, making it useful for conjugation reactions. This compound interacts with various enzymes, proteins, and other biomolecules through nucleophilic substitution, where the bromide group is replaced by a nucleophile. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing further functionalization .

Cellular Effects

This compound influences various cellular processes by modifying biomolecules within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins and enzymes. For instance, the PEG spacer in this compound enhances the solubility of modified biomolecules, facilitating their interaction with cellular components and potentially altering cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The bromide group is replaced by nucleophiles, leading to the formation of new covalent bonds with biomolecules. This can result in enzyme inhibition or activation, changes in protein function, and alterations in gene expression. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further modifications and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify biomolecules without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that recognize the PEG spacer or the bromide group, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of the cell and influence various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse more easily through aqueous environments. The compound can accumulate in specific cellular compartments, depending on its interactions with cellular components and its physicochemical properties .

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its effects on cellular functions. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. These localizations can influence the activity and function of this compound, allowing it to interact with specific biomolecules and participate in targeted biochemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromo-PEG3-t-butyl ester can be synthesized through the reaction of PEG3 with t-butyl bromoacetate. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetonitrile. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Nucleophilic Substitution: The bromide group in Bromo-PEG3-t-butyl ester is a good leaving group, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxylic acid

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or methanol

Major Products Formed:

Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide.

Deprotection: The major product is the free carboxylic acid derivative of PEG

Comparaison Avec Des Composés Similaires

- Bromo-PEG2-t-butyl ester

- Bromo-PEG4-t-butyl ester

- Bromo-PEG6-t-butyl ester

Comparison: Bromo-PEG3-t-butyl ester is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity. Compared to Bromo-PEG2-t-butyl ester, it offers better solubility in aqueous media. Compared to Bromo-PEG4-t-butyl ester and Bromo-PEG6-t-butyl ester, it provides a more compact structure, which can be advantageous in certain applications .

Activité Biologique

Bromo-PEG3-t-butyl ester is a specialized polyethylene glycol (PEG) derivative that features a bromide group and a t-butyl protected carboxyl group. This compound has garnered attention in various fields, particularly in biochemistry and drug delivery systems, due to its unique properties that facilitate the modification of biomolecules and enhance their biological activity.

Chemical Structure and Properties

The molecular formula of this compound is CHBrO, with a molecular weight of 341.24 g/mol. The structure includes:

- Bromide Group : Acts as an excellent leaving group in nucleophilic substitution reactions, allowing for conjugation with biomolecules containing nucleophilic functional groups such as amines and thiols.

- t-Butyl Protected Carboxyl Group : This group can be deprotected under acidic conditions, enabling further functionalization and application in bioconjugation processes.

- PEG Spacer : Enhances the solubility of the compound in aqueous environments, making it particularly useful in biological applications.

The primary mechanism of action involves the modification of proteins and peptides through covalent bonding. The bromide group facilitates nucleophilic attack by thiol groups in cysteine residues, leading to the formation of stable conjugates. This modification can significantly alter the structure, stability, and solubility of target biomolecules, enhancing their therapeutic efficacy and pharmacokinetics.

Applications in Biological Research

This compound is employed in various scientific applications:

- Drug Delivery Systems : By conjugating therapeutic drugs to this compound, researchers can improve solubility and stability while enhancing targeting capabilities. This can lead to increased efficacy and reduced side effects of drugs .

- Bioconjugation : The compound is used to attach targeting moieties or imaging probes to biomolecules, facilitating visualization and tracking within living cells or organisms .

- Controlled Release Systems : The t-butyl group can be selectively removed under acidic conditions (e.g., within tumor environments), allowing for the controlled release of active components .

- Biosensing Applications : this compound can be utilized to design sensors that release signals upon encountering specific analytes, enhancing biosensing capabilities .

1. Protein Modification Studies

In a study examining the effects of this compound on protein stability, researchers demonstrated that modifications led to enhanced solubility and reduced aggregation of therapeutic proteins. The study highlighted how PEGylation improved pharmacokinetic profiles in vivo, resulting in prolonged circulation times .

2. Drug Delivery Optimization

Another investigation focused on the use of this compound in targeted drug delivery systems for cancer therapy. The study reported significantly improved tumor localization and reduced systemic toxicity when drugs were conjugated with this PEG derivative compared to non-conjugated forms .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Bromide leaving group; t-butyl protection | Drug delivery; bioconjugation |

| Bromoacetamido-PEG2-t-butyl Ester | Shorter PEG spacer; similar reactivity | Protein modification; surface coating |

| Bromoacetamido-PEG4-t-butyl Ester | Longer PEG spacer; increased hydrophilicity | Enhanced solubility; drug formulation |

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAHSVMMFPHXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.